molecular formula C15H17BO4 B11846875 8-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-chromen-4-one

8-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-chromen-4-one

Cat. No.: B11846875
M. Wt: 272.11 g/mol
InChI Key: KQTPZBIJBSLTPA-UHFFFAOYSA-N
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Description

8-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-chromen-4-one: is a boron-containing organic compound that features a chromenone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-chromen-4-one typically involves the borylation of a chromenone derivative. One common method is the Miyaura borylation reaction, which uses a palladium catalyst and a boronic acid derivative. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 8-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-chromen-4-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In organic synthesis, 8-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-chromen-4-one is used as a building block for the construction of more complex molecules. Its boron-containing moiety makes it a valuable intermediate in cross-coupling reactions .

Biology and Medicine: Its structural features allow for the exploration of interactions with biological targets, such as enzymes and receptors .

Industry: In materials science, the compound can be used in the synthesis of advanced materials, including polymers and nanomaterials. Its boron content can impart unique properties to these materials, such as enhanced thermal stability and electronic characteristics .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 8-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-chromen-4-one is unique due to its combination of a chromenone core and a boron-containing dioxaborolan ring. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to simpler boron compounds .

Properties

Molecular Formula

C15H17BO4

Molecular Weight

272.11 g/mol

IUPAC Name

8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chromen-4-one

InChI

InChI=1S/C15H17BO4/c1-14(2)15(3,4)20-16(19-14)11-7-5-6-10-12(17)8-9-18-13(10)11/h5-9H,1-4H3

InChI Key

KQTPZBIJBSLTPA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C(=O)C=CO3

Origin of Product

United States

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